

High-Yield Extraction of Nerol from Lemongrass: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield extraction and isolation of **nerol** from lemongrass (Cymbopogon species). **Nerol**, a monoterpene alcohol with a desirable rose-like aroma, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries. While lemongrass essential oil is primarily known for its high citral content, it also contains significant amounts of **nerol** and its isomer, geraniol. This application note outlines various methods for extracting the essential oil from lemongrass, with a focus on techniques that can be optimized for the preservation of terpene alcohols. Furthermore, it details the critical subsequent step of vacuum fractional distillation to isolate a **nerol**-rich fraction from the crude essential oil.

Introduction

Lemongrass, a perennial grass of the Cymbopogon genus, is a significant source of essential oils rich in bioactive monoterpenoids. The two most commercially important species are Cymbopogon citratus and Cymbopogon flexuosus. The chemical composition of lemongrass essential oil is dominated by the isomeric aldehydes geranial (α -citral) and neral (β -citral), which together are known as citral. However, the essential oil also contains other valuable compounds, including the monoterpene alcohols **nerol** and geraniol. **Nerol**, the cis-isomer of geraniol, possesses a fresh, sweet, rose-like scent and is a sought-after ingredient in perfumery and a precursor for the synthesis of other fragrance compounds.

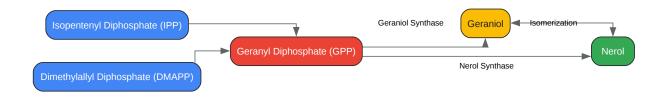


The primary challenge in obtaining high-purity **nerol** from lemongrass is its relatively low concentration compared to citral and the close boiling points of its isomers and other components. Therefore, a two-stage process is typically required: initial extraction of the essential oil from the plant material, followed by a purification step to isolate the **nerol**.

This document details several extraction methods, including steam distillation, microwave-assisted hydrodistillation (MAHD), and supercritical CO₂ extraction, and provides a comprehensive protocol for the subsequent isolation of **nerol** via vacuum fractional distillation.

Biosynthesis of Nerol in Lemongrass

Nerol, like other monoterpenes, is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The key precursor for all monoterpenes is geranyl diphosphate (GPP). GPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geraniol synthase, a terpene synthase enzyme, catalyzes the conversion of GPP to geraniol. **Nerol** is the cis-isomer of geraniol, and its formation is closely linked to geraniol biosynthesis. The interconversion between geraniol and **nerol** can also occur.



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Figure 1: Simplified biosynthesis pathway of **nerol** and geraniol.

Extraction of Lemongrass Essential Oil

The initial step in isolating **nerol** is the extraction of the essential oil from fresh or dried lemongrass leaves. The choice of extraction method can influence the overall yield and chemical profile of the essential oil.

Steam Distillation







Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for temperature-sensitive compounds as it avoids direct contact of the plant material with boiling water.

Protocol for Steam Distillation:

- Preparation of Plant Material: Freshly harvested lemongrass leaves should be cut into small pieces (approximately 2-3 cm) to facilitate efficient oil extraction. If using dried material, ensure it is coarsely ground.
- Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a distillation flask containing the lemongrass material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).
- Extraction: Pass steam from the generator through the lemongrass material in the distillation flask. The steam will vaporize the volatile essential oils.
- Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and returns to a liquid state.
- Collection and Separation: The condensed liquid, consisting of a mixture of water (hydrosol)
 and essential oil, is collected. As the essential oil is immiscible with water, it will form a
 separate layer and can be separated using a separatory funnel. The oil layer is typically the
 upper layer.
- Drying: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more recent and rapid method for essential oil extraction that combines microwave heating with hydrodistillation. This technique can significantly reduce the extraction time and energy consumption compared to conventional methods.

Protocol for MAHD:



- Preparation of Plant Material: As with steam distillation, chop fresh lemongrass leaves or use coarsely ground dried leaves.
- Apparatus Setup: Place a known quantity of the prepared lemongrass (e.g., 100 g) into a round-bottom flask. Add a specific volume of water (e.g., a 1:3 solid-to-liquid ratio). Connect the flask to a Clevenger-type apparatus, which is then placed inside a microwave oven.
- Extraction: Set the microwave power to a desired level (e.g., 450 W) and begin the extraction. The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.
- Condensation and Collection: The vaporized essential oil and water are condensed and collected in the Clevenger apparatus.
- Separation and Drying: Once the extraction is complete (typically within 60-90 minutes), the
 essential oil is separated from the aqueous layer and dried as described for steam
 distillation.

Supercritical CO₂ (SC-CO₂) Extraction

SC-CO₂ extraction is a green and highly efficient method that uses carbon dioxide in its supercritical state as a solvent. This technique is known for producing high-quality extracts with minimal thermal degradation of sensitive compounds.

Protocol for SC-CO₂ Extraction:

- Preparation of Plant Material: Dried and ground lemongrass is typically used for SC-CO₂ extraction.
- Apparatus Setup: Load the ground lemongrass into the extraction vessel of a supercritical fluid extraction system.
- Extraction Parameters: Set the desired extraction temperature and pressure. For lemongrass, typical parameters can range from 35-50°C and 9-12 MPa. The CO₂ is then pumped into the extraction vessel where it acts as a solvent.



- Separation: The CO₂ containing the dissolved essential oil is then passed into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the essential oil to precipitate out.
- Collection: The collected essential oil is then ready for further processing.

Isolation of Nerol by Vacuum Fractional Distillation

Due to the presence of numerous components with close boiling points in lemongrass essential oil, simple distillation is insufficient for isolating **nerol**. Vacuum fractional distillation is the preferred method as it allows for distillation at lower temperatures, preventing the thermal degradation of sensitive terpenes, and provides the necessary separation efficiency.

Protocol for Vacuum Fractional Distillation:

- Apparatus Setup: Assemble a vacuum fractional distillation apparatus. This includes a roundbottom flask for the crude essential oil, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponges) to increase the separation efficiency, a condenser, a collection flask, and a vacuum pump with a pressure gauge.
- Charging the Still: Charge the round-bottom flask with the crude lemongrass essential oil.
- Applying Vacuum: Gradually apply a vacuum to the system, typically in the range of 5-15 mmHg.
- Heating: Gently heat the flask using a heating mantle.
- Fraction Collection: As the temperature rises, different components of the essential oil will begin to vaporize and move up the distillation column. The temperature at the top of the column should be monitored closely. Collect the different fractions based on their boiling points at the applied pressure.
 - Lighter Terpenes: The first fractions will contain the more volatile compounds like myrcene and limonene.
 - Citral Fraction: As the temperature increases, the citral (neral and geranial) will start to distill.



- Nerol and Geraniol Fraction: Nerol and geraniol have higher boiling points than citral. The
 fraction containing these alcohols is collected after the main citral fraction has been
 distilled. The exact temperature for this cut will depend on the vacuum pressure.
- Analysis: Each collected fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and the purity of the nerol.

Quantitative Data

The following tables summarize the typical composition of lemongrass essential oil obtained by different methods and the results of fractional distillation.

Table 1: Typical Composition of Lemongrass Essential Oil

Compound	Cymbopogon citratus (%)	Cymbopogon flexuosus (%)
Myrcene	10 - 15	10 - 20
Limonene	1 - 5	1 - 5
Neral (β-citral)	30 - 35	30 - 38
Geranial (α-citral)	40 - 50	40 - 52
Nerol	1 - 5	1 - 5
Geraniol	3 - 8	5 - 10
Geranyl Acetate	0.5 - 2	1 - 4

Note: The exact composition can vary depending on the geographical origin, cultivation conditions, and extraction method.

Table 2: Comparison of Essential Oil Yield from Different Extraction Methods



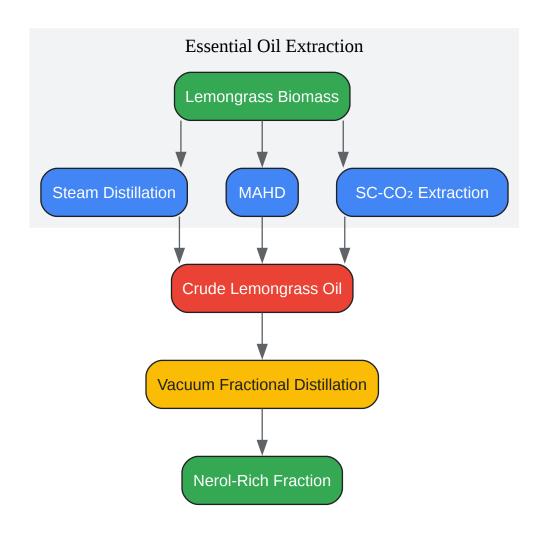
Extraction Method	Plant Species	Yield of Essential Oil (%)	Reference
Steam Distillation	C. citratus	0.5 - 1.0	[1]
Hydrodistillation	C. citratus	0.44	[1]
Microwave-Assisted Hydrodistillation (MAHD)	C. citratus	~1.5	[1]
Supercritical CO ₂ Extraction	C. citratus	~4.4 (optimized)	[1]

Table 3: Example of Composition of Fractions from Vacuum Distillation of Lemongrass Essential Oil

Fraction	Main Components	Approximate Boiling Range (°C at 10 mmHg)
1	Myrcene, Limonene	40 - 60
2	Neral, Geranial (Citral)	95 - 105
3	Nerol, Geraniol, other sesquiterpenes	105 - 115

Experimental Workflows





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